1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

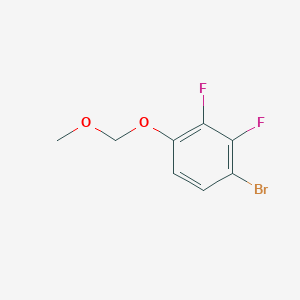

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is a chemical compound with the molecular formula C7H5BrF2O . It is a derivative of benzene, which is a colorless liquid with a characteristic sweet smell .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene consists of a benzene ring substituted with bromo, difluoro, and methoxymethoxy groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is a white to off-white solid at room temperature . It has a molecular weight of 223.02 g/mol . The compound’s InChI code is 1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 .Aplicaciones Científicas De Investigación

Synthesis of Isoindoles and Naturally Occurring Compounds

Researchers have developed a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles using 2-(dialkoxymethyl)phenyllithium compounds, which involves Br/Li exchange reactions indicating the utility of bromo-dialkoxymethyl benzenes in synthesizing complex heterocyclic structures (Kuroda & Kobayashi, 2015). Similarly, the total synthesis of biologically active, naturally occurring dibromo compounds starting from methoxymethyl-substituted aryl methyl ethers showcases the role of such compounds in accessing natural product derivatives (Akbaba et al., 2010).

Building Blocks for Molecular Electronics

Bromo-substituted aryl compounds, including those with methoxymethyl groups, have been identified as crucial precursors for the synthesis of molecular wires used in molecular electronics. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in the development of advanced materials (Stuhr-Hansen et al., 2005).

Electrochemical Methods in Organic Synthesis

Electrochemical bromination techniques have been developed for substrates like 4-methoxy toluene, leading to products such as 3-bromo 4-methoxy benzyl bromide. This method showcases the application of brominated compounds in synthesizing key intermediates through environmentally friendly processes (Kulangiappar et al., 2014).

Fluorinated Polyethers Synthesis

The synthesis and characterization of fluorine-containing polyethers demonstrate the application of bromo and fluoro-substituted benzene derivatives in creating materials with low dielectric properties and high thermal stability. Such materials are essential for various industrial applications, including electronics and coatings (Fitch et al., 2003).

Advanced Organometallic Synthesis

Bromo and trifluoromethyl-substituted benzenes serve as starting materials for organometallic synthesis, enabling the creation of complex molecules through reactions with organometallic intermediates. This highlights the role of such compounds in expanding the toolkit available for synthetic chemists in constructing molecules with precise structural features (Porwisiak & Schlosser, 1996).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-4-13-6-3-2-5(9)7(10)8(6)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCYMKXFMYHYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)Br)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2758581.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)

![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)

![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)

![N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758596.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)

![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)

![N-Ethyl-4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2758600.png)